
3-Bromo-4-methylthiophene
Overview
Description
3-Bromo-4-methylthiophene is an organic compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the thiophene ring. It is a yellow to orange liquid with a strong odor and is used in various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylthiophene can be synthesized through several methods. One common method involves the bromination of 4-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the bromine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, acids, and other electrophiles.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products:
Electrophilic Substitution: Various substituted thiophenes.
Nucleophilic Substitution: Thiophene derivatives with different functional groups.
Coupling Reactions: Biaryl compounds and other complex organic molecules
Scientific Research Applications
3-Bromo-4-methylthiophene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Organic Electronics: Used in the synthesis of oligothiophenes, which are important materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Medicinal Chemistry: Serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylthiophene in chemical reactions involves the activation of the thiophene ring through the bromine substituent. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
3-Bromothiophene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylthiophene: Lacks the bromine atom, making it less versatile in coupling reactions.
2-Bromo-4-methylthiophene: Has the bromine atom at the second position, leading to different reactivity and selectivity in reactions
Uniqueness: 3-Bromo-4-methylthiophene is unique due to the combination of the bromine and methyl substituents, which provide a balance of reactivity and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
3-Bromo-4-methylthiophene (CAS: 30318-99-1) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides an in-depth examination of its biological activity, including antifungal and antimicrobial properties, its role in organic synthesis, and potential applications in drug development.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₅H₅BrS |
Molecular Weight | 177.06 g/mol |
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 181.0 ± 20.0 °C |
Flash Point | 63.3 ± 21.8 °C |
These properties contribute to its functionality as a building block in organic synthesis and its interaction with biological systems.
Antifungal and Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal and antimicrobial activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new therapeutic agents.
- Antifungal Activity : The compound has shown promising results against several fungal strains, which could be beneficial in treating infections caused by fungi. Its mechanism may involve disrupting the cell membrane integrity of fungal cells, leading to cell death.
- Antimicrobial Activity : In addition to antifungal properties, this compound has been evaluated for its antibacterial effects. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the bromine and methylthio groups on the thiophene ring. These groups enhance the compound's ability to interact with biological targets, potentially leading to inhibition of essential microbial processes.
Applications in Drug Development
Due to its versatile biological activities, this compound serves as a valuable intermediate in the synthesis of various therapeutic compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.
Case Study: Synthesis of Antifungal Agents
A study explored the synthesis of novel antifungal agents using this compound as a starting material. The resulting compounds exhibited improved antifungal activity compared to existing treatments, highlighting the potential for this compound in pharmaceutical applications.
Material Science Applications
Beyond its biological activity, this compound is also utilized in materials science. It can be incorporated into polymers or used as a precursor for synthesizing novel materials with desirable properties such as thermal stability and electrical conductivity.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 3-Bromo-4-methylthiophene, and how can reaction yields be maximized?
Methodological Answer:
this compound is typically synthesized via electrophilic bromination of 4-methylthiophene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Reagent Selection : Use NBS in anhydrous solvents (e.g., CCl₄ or DMF) to minimize side reactions.
- Temperature Control : Maintain temperatures between 0–25°C to avoid over-bromination.
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry (1:1.05 thiophene:NBS ratio) to account for bromine volatility .
Q. Basic: How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (thiophene ring) and a singlet for the methyl group (δ ~2.5 ppm).
- ¹³C NMR : Look for C-Br coupling (~105–110 ppm) and methyl carbon (~20 ppm).
- Mass Spectrometry : Confirm molecular ion peak at m/z 192 (C₅H₅BrS⁺).
- Purity Analysis : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Discrepancies in purity (e.g., 93% vs. 95%) may arise from storage conditions (e.g., degradation at >4°C) .
Q. Advanced: What mechanistic insights explain the regioselectivity of bromination in 4-methylthiophene to form this compound?
Methodological Answer:
Regioselectivity is governed by electronic and steric effects:
- Electronic Factors : The methyl group at position 4 donates electron density via hyperconjugation, deactivating the ring and directing bromine to the less hindered position 3.
- Steric Hindrance : Bromination at position 2 is disfavored due to proximity to the methyl group.
- Validation : Computational studies (DFT calculations) can map electron density distribution, while comparative experiments with substituted thiophenes (e.g., 3-methyl vs. 4-methyl) confirm trends .
Q. Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Discrepancies in Suzuki or Ullmann coupling efficiency may arise from:
- Catalyst Selection : Use Pd(PPh₃)₄ for aryl-aryl couplings or CuI for Ullmann reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability of intermediates.
- Additives : K₂CO₃ or Cs₂CO₃ improves transmetallation efficiency.
- Troubleshooting : If yields are low, verify bromide lability via competition experiments with other bromothiophenes .
Q. Application: What role does this compound play in designing conductive polymers, and how does its structure influence polymer properties?
Methodological Answer:
As a monomer, this compound enables:
- Polymer Synthesis : Electropolymerization or Stille coupling to create poly(3-methylthiophene) derivatives.
- Property Modulation : The methyl group enhances solubility for solution processing, while bromine serves as a leaving group for post-polymerization functionalization.
- Conductivity : Methyl substitution reduces steric hindrance, improving π-π stacking and charge mobility. Validate via cyclic voltammetry (bandgap measurement) and UV-vis spectroscopy (absorption edge analysis) .
Q. Advanced: How should researchers address discrepancies in thermal stability data for this compound under varying storage conditions?
Methodological Answer:
Thermal degradation pathways depend on:
- Storage Temperature : Decomposition accelerates above 4°C; use argon-flushed vials for long-term storage.
- Light Exposure : Protect from UV light to prevent radical-mediated degradation.
- Analysis : Conduct TGA/DSC to map decomposition temperatures (expected range: 150–200°C) and compare with literature. Conflicting data may stem from impurities (e.g., residual solvents) affecting thermal profiles .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile brominated byproducts.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers for incineration .
Properties
IUPAC Name |
3-bromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSOPVRLCFJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370584 | |
Record name | 3-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30318-99-1 | |
Record name | 3-Bromo-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30318-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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